Ethylene bisacrylamide

Catalog No.
S1893101
CAS No.
2956-58-3
M.F
C8H12N2O2
M. Wt
168.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylene bisacrylamide

CAS Number

2956-58-3

Product Name

Ethylene bisacrylamide

IUPAC Name

N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C8H12N2O2/c1-3-7(11)9-5-6-10-8(12)4-2/h3-4H,1-2,5-6H2,(H,9,11)(H,10,12)

InChI Key

AYGYHGXUJBFUJU-UHFFFAOYSA-N

SMILES

C=CC(=O)NCCNC(=O)C=C

Canonical SMILES

C=CC(=O)NCCNC(=O)C=C

EBA is a synthetic, white, crystalline compound []. It belongs to the class of bisacrylamides, molecules containing two acrylamide functional groups linked by an ethylene bridge []. EBA plays a crucial role in various scientific research fields due to its ability to form crosslinks between polymers [].


Molecular Structure Analysis

The key feature of EBA's structure is the presence of two acrylamide groups (CH2=CHCONH2) connected by a central ethylene (CH2CH2) moiety []. The acrylamide groups possess carbon-carbon double bonds, which readily react with other molecules containing similar double bonds, forming covalent linkages. This characteristic allows EBA to crosslink polymers, creating a three-dimensional network structure [].


Chemical Reactions Analysis

Synthesis

EBA is typically synthesized by reacting acrylamide with 1,2-dibromoethane in an aqueous solution under alkaline conditions.

Balanced chemical equation:

2CH2=CHCONH2 + BrCH2CH2Br + 2NaOH → (H2C=CHCONHCH2)2 + 2NaBr + 2H2O

Crosslinking

EBA's primary function is to crosslink polymers. During this process, the double bonds in the acrylamide groups react with double bonds in polymer chains, forming covalent linkages. This creates a gel-like network structure, increasing the viscosity and rigidity of the polymer [].

For example, EBA is widely used in polyacrylamide gel electrophoresis (PAGE) to create polyacrylamide gels. These gels separate biomolecules based on size and electrical charge [].

Decomposition

Physical and Chemical Properties

  • Molecular Formula: C8H12N2O2 []
  • Molecular Weight: 154.20 g/mol []
  • Melting Point: 130-132 °C []
  • Solubility: Highly soluble in water (700 g/L at 25 °C) []
  • Stability: Stable under normal storage conditions. May decompose at high temperatures.

Mechanism of Action (Not Applicable)

EBA does not have a specific biological mechanism of action. Its primary function is as a chemical crosslinking agent in various research applications.

EBA is considered a mild irritant and may cause skin, eye, and respiratory tract irritation upon contact or inhalation. It is also classified as a suspected mutagen, meaning it may potentially cause genetic mutations [].

Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling EBA.
  • Work in a well-ventilated area to avoid inhalation.
  • Wash hands thoroughly after handling.
  • Dispose of waste according to local regulations.

Polyacrylamide Gel Electrophoresis (PAGE)

  • EBA is a key component in polyacrylamide gels used for Polyacrylamide Gel Electrophoresis (PAGE) . PAGE is a technique for separating biomolecules like proteins and DNA based on their size and charge. The gel acts as a sieve, with tighter pores formed by higher EBA concentrations that impede the movement of larger molecules. By controlling the EBA concentration, researchers can tailor the gel porosity for optimal separation of specific biomolecules.

Chromatography

  • EBA finds application in chromatography, a separation technique used to isolate and purify various components from a mixture. It can be used to create stationary phases within chromatography columns . These stationary phases, often composed of cross-linked polymers with EBA, interact differentially with the target molecules in the mixture, allowing for their separation based on their specific properties.

Hydrogels

  • EBA plays a role in the development of hydrogels, three-dimensional polymeric networks with a high water content. By varying the EBA concentration and combining it with other polymers, researchers can create hydrogels with specific mechanical properties and functionalities . These hydrogels hold promise for various applications in drug delivery, tissue engineering, and biosensors.

Other Research Applications

  • Beyond the applications mentioned above, EBA finds use in various other scientific research areas. It can be used to create artificial extracellular matrices for studying cell behavior , as a crosslinking agent in immunohistochemistry protocols , and for immobilizing enzymes for biocatalytic applications .

UNII

206L69E02O

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2956-58-3

Wikipedia

Ethylene bisacrylamide

Dates

Modify: 2023-08-16

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